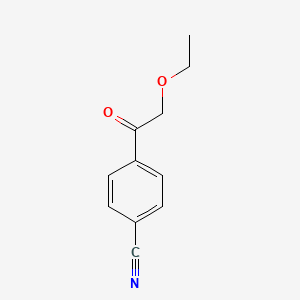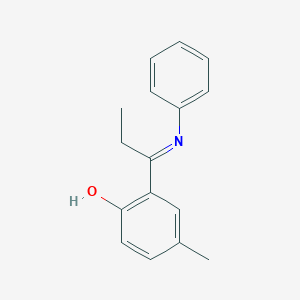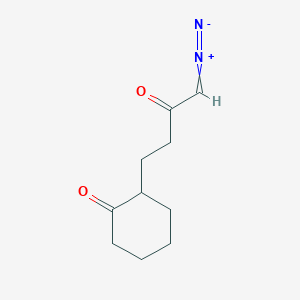
Benzonitrile, 4-(ethoxyacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(ethoxyacetyl)-: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group and an ethoxyacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Benzonitrile: One common method involves the reaction of benzonitrile with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of Benzonitrile, 4-(ethoxyacetyl)-.
From 4-Acetylbenzonitrile: Another route involves the ethoxylation of 4-acetylbenzonitrile using ethyl chloroacetate and a base. This method also requires reflux conditions and yields the desired product.
Industrial Production Methods: Industrial production methods for Benzonitrile, 4-(ethoxyacetyl)- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzonitrile, 4-(ethoxyacetyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This results in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyacetyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Benzonitrile, 4-(ethoxyacetyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Its ability to form amines and other functional groups is particularly useful in medicinal chemistry.
Industry:
Materials Science: Benzonitrile, 4-(ethoxyacetyl)- can be used in the production of polymers and resins. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced thermal stability or mechanical strength.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-(ethoxyacetyl)- depends on its chemical reactivity. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The ethoxyacetyl group can undergo hydrolysis or substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of intermediates such as imines or amides, which can further react to yield the final products.
Comparación Con Compuestos Similares
Benzonitrile: A simpler compound with only a nitrile group attached to the benzene ring.
4-Acetylbenzonitrile: Similar to Benzonitrile, 4-(ethoxyacetyl)- but lacks the ethoxy group.
4-Cyanoacetophenone: Another related compound with a cyano group and an acetyl group on the benzene ring.
Uniqueness: Benzonitrile, 4-(ethoxyacetyl)- is unique due to the presence of both the nitrile and ethoxyacetyl groups. This combination of functional groups provides a versatile platform for further chemical modifications, making it valuable in various applications. The ethoxyacetyl group, in particular, offers additional reactivity compared to similar compounds, allowing for the synthesis of more complex molecules.
Propiedades
Número CAS |
60695-12-7 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-(2-ethoxyacetyl)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-2-14-8-11(13)10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 |
Clave InChI |
BWKCUVCGSDZXDK-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)

![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)

![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)

![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)




